molecular formula C8H7NO4 B14849612 5-Acetyl-4-hydroxynicotinic acid

5-Acetyl-4-hydroxynicotinic acid

Cat. No.: B14849612
M. Wt: 181.15 g/mol
InChI Key: KMXYDCRIOXMNAH-UHFFFAOYSA-N
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Description

5-Acetyl-4-hydroxynicotinic acid is a nicotinic acid derivative featuring a hydroxyl group at the 4-position and an acetyl group at the 5-position of the pyridine ring. This structural configuration imparts unique physicochemical properties, such as pH-dependent solubility and crystallinity, which are critical in pharmaceutical and materials science research.

Properties

Molecular Formula

C8H7NO4

Molecular Weight

181.15 g/mol

IUPAC Name

5-acetyl-4-oxo-1H-pyridine-3-carboxylic acid

InChI

InChI=1S/C8H7NO4/c1-4(10)5-2-9-3-6(7(5)11)8(12)13/h2-3H,1H3,(H,9,11)(H,12,13)

InChI Key

KMXYDCRIOXMNAH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CNC=C(C1=O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-4-hydroxynicotinic acid typically involves the acetylation of 4-hydroxynicotinic acid. One common method is the reaction of 4-hydroxynicotinic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-4-hydroxynicotinic acid undergoes various chemical reactions including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halogens.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.

Major Products

    Oxidation: Formation of 5-acetyl-4-ketonicotinic acid.

    Reduction: Formation of 5-(1-hydroxyethyl)-4-hydroxynicotinic acid.

    Substitution: Formation of 5-acetyl-4-halonicotinic acid derivatives.

Scientific Research Applications

5-Acetyl-4-hydroxynicotinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Acetyl-4-hydroxynicotinic acid involves its interaction with various molecular targets. It can act as an inhibitor or activator of specific enzymes, depending on the context. The acetyl and hydroxyl groups play crucial roles in its binding affinity and specificity. The compound can modulate metabolic pathways by influencing the activity of key enzymes involved in these processes .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest analogs include other HNAs and aminonicotinic acids, as well as acetylated pyridine derivatives. Key structural differences lie in substituent groups, which influence reactivity, solubility, and solid-state behavior:

Table 1: Substituent Comparison of Nicotinic Acid Derivatives
Compound Substituents Key Functional Groups
5-Acetyl-4-hydroxynicotinic acid C4: -OH; C5: -COCH₃ Hydroxyl, acetyl
4-Hydroxynicotinic acid C4: -OH Hydroxyl
5-Aminonicotinic acid C5: -NH₂ Amino
5-Acetyl-2-chloro-6-methylnicotinonitrile C2: -Cl; C5: -COCH₃; C6: -CH₃ Acetyl, chloro, methyl, nitrile
5-Acetyl-4-methylnicotinic acid C4: -CH₃; C5: -COCH₃ Methyl, acetyl

Physicochemical Properties

  • Crystallization Behavior: Studies on HNAs (e.g., 2-, 4-, 5-, and 6-hydroxynicotinic acids) reveal that pH significantly affects crystallization outcomes. For example, 4-hydroxynicotinic acid forms polymorphs with distinct crystal habits under varying pH conditions, attributed to intermolecular hydrogen bonding involving the hydroxyl group .
  • Solubility : Hydroxyl groups enhance water solubility via hydrogen bonding, while acetyl groups increase lipophilicity. This compound may exhibit intermediate solubility, depending on pH and solvent polarity.
Table 2: Comparative Physicochemical Data
Compound Melting Point (°C) Solubility (Water) Notable Behavior
2-Aminonicotinic acid 295–297 Low Stable crystalline form
4-Hydroxynicotinic acid Not reported pH-dependent Polymorphs under pH 2–7
5-Aminonicotinic acid Not reported Moderate Used in organic synthesis
5-Acetyl-4-methylnicotinic acid Not reported Low Lipophilic intermediate

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